molecular formula C5H8N2O B3357128 1-(1H-imidazol-5-yl)ethanol CAS No. 70702-81-7

1-(1H-imidazol-5-yl)ethanol

Cat. No.: B3357128
CAS No.: 70702-81-7
M. Wt: 112.13 g/mol
InChI Key: IQHUZSDQPYHSAS-UHFFFAOYSA-N
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Description

1-(1H-imidazol-5-yl)ethanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an imidazole ring substituted with an ethanol group at the 1-position. It is known for its versatility and utility in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-imidazol-5-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of imidazole with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

    Reactants: Imidazole and ethylene oxide

    Conditions: Basic medium (e.g., sodium hydroxide)

    Procedure: Imidazole is dissolved in a suitable solvent, and ethylene oxide is added slowly while maintaining the reaction mixture at a controlled temperature. The reaction is allowed to proceed until completion, and the product is isolated through standard purification techniques such as distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazol-5-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can undergo reduction to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.

Major Products:

    Oxidation: 1-(1H-imidazol-5-yl)acetaldehyde or 1-(1H-imidazol-5-yl)acetic acid

    Reduction: Saturated imidazole derivatives

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

1-(1H-imidazol-5-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets such as enzymes and receptors.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-5-yl)ethanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

  • 1-(1H-imidazol-4-yl)ethanol
  • 1-(1H-imidazol-2-yl)ethanol
  • 2-(1H-imidazol-1-yl)ethanol

Comparison: 1-(1H-imidazol-5-yl)ethanol is unique due to the position of the ethanol group on the imidazole ring. This positional isomerism can lead to differences in chemical reactivity and biological activity. For example, 1-(1H-imidazol-4-yl)ethanol may exhibit different binding affinities to enzymes compared to this compound, highlighting the importance of structural nuances in chemical behavior.

Properties

IUPAC Name

1-(1H-imidazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4(8)5-2-6-3-7-5/h2-4,8H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHUZSDQPYHSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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